molecular formula C8H6ClFO2 B1362079 Methyl 2-chloro-4-fluorobenzoate CAS No. 85953-29-3

Methyl 2-chloro-4-fluorobenzoate

Cat. No. B1362079
Key on ui cas rn: 85953-29-3
M. Wt: 188.58 g/mol
InChI Key: YZDLPZNWBRBZMZ-UHFFFAOYSA-N
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Patent
US04770695

Procedure details

2-Chloro-4-fluorophenol (83.4 g) was added to a solution of sodum hydroxide (27.7 g) in water (450 ml), and methyl chloroformate (69.2 g) was dropwise added thereto at a temperature below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-chloro-4-fluorophenyl)formate (134.8 g). M.P., 69°-71° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1O.[OH-].Cl[C:12]([O:14][CH3:15])=[O:13]>O>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
83.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Name
Quantity
27.7 g
Type
reactant
Smiles
[OH-]
Name
Quantity
69.2 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at a temperature below 10° C
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 134.8 g
YIELD: CALCULATEDPERCENTYIELD 125.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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